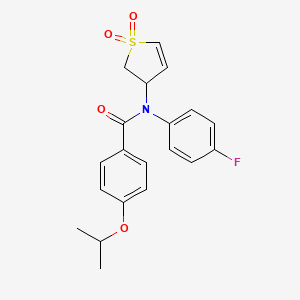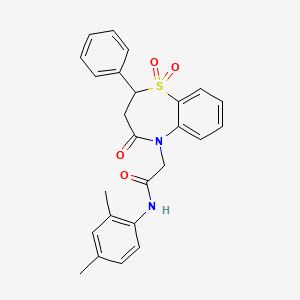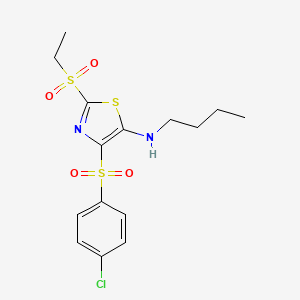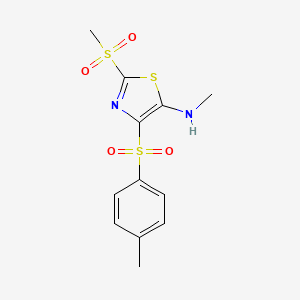![molecular formula C27H24N2O4S2 B11410470 9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11410470.png)
9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione” is a complex organic compound characterized by its unique pentacyclic structure. This compound features multiple functional groups, including methoxy and methyl phenyl groups, as well as sulfur and nitrogen atoms within its ring system. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione” would likely involve multiple steps, including the formation of the core pentacyclic structure and the introduction of the methoxy and methyl phenyl groups. Typical synthetic routes might include:
Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Introduction of methoxy and methyl groups via electrophilic aromatic substitution reactions.
Sulfur and Nitrogen Incorporation: Incorporation of sulfur and nitrogen atoms through nucleophilic substitution or other relevant reactions.
Industrial Production Methods
Industrial production of such complex compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification techniques such as chromatography to isolate the desired product.
Scalability: Development of scalable processes to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
“9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione” may undergo various chemical reactions, including:
Oxidation: Oxidation of the methoxy group to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ketone groups to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Common reagents and conditions used in these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, it could be explored as a potential drug candidate or as a probe for studying biological pathways.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibition or activation of enzymes through binding to active sites.
Interaction with DNA: Intercalation into DNA strands, affecting replication and transcription.
Modulation of Signaling Pathways: Interaction with receptors or signaling molecules to modulate cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other pentacyclic structures with functional groups such as:
- 9-(4-methoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
- 14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
Uniqueness
The uniqueness of “9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione” lies in its specific combination of functional groups and its pentacyclic structure, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C27H24N2O4S2 |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C27H24N2O4S2/c1-12-3-7-14(8-4-12)29-25(30)20-16-11-17(21(20)26(29)31)22-19(16)18(13-5-9-15(33-2)10-6-13)23-24(34-22)28-27(32)35-23/h3-10,16-22H,11H2,1-2H3,(H,28,32) |
Clé InChI |
RGKJPFGXSWPUHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(C6=C(S5)NC(=O)S6)C7=CC=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B11410421.png)
![4-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11410428.png)


![methyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11410441.png)


![2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11410460.png)
![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11410464.png)
![1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11410467.png)
